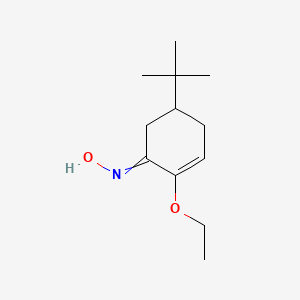
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C14H25NO2 It is known for its unique structure, which includes a tert-butyl group, an ethoxy group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable precursor. One common method involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction is carried out under inert atmosphere conditions at room temperature. The product is then purified through recrystallization from hexane to obtain crystals suitable for further analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine involves its ability to form stable intermediates and react with various substrates. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound can form stable oximes that can further react to form other derivatives .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Similar in structure but lacks the ethoxy and cyclohexene groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group but differs in the presence of a benzaldehyde moiety.
Uniqueness
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both the ethoxy and cyclohexene groups makes it a versatile compound for synthetic and industrial applications.
Properties
CAS No. |
56560-36-2 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H21NO2/c1-5-15-11-7-6-9(12(2,3)4)8-10(11)13-14/h7,9,14H,5-6,8H2,1-4H3 |
InChI Key |
NKDKPHRSDXOULF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCC(CC1=NO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


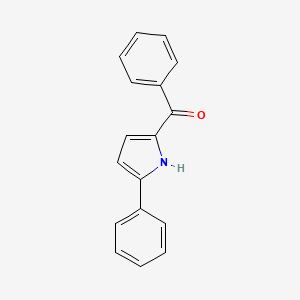
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
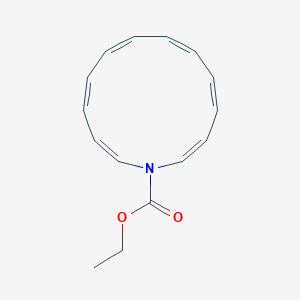

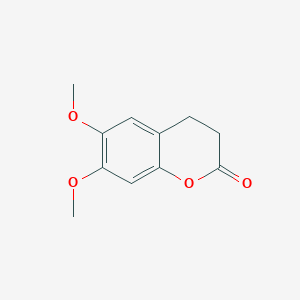
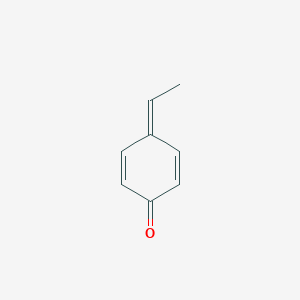

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)
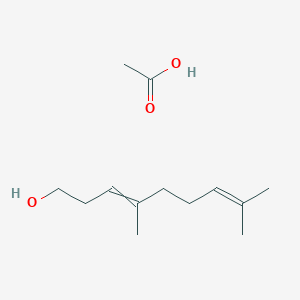
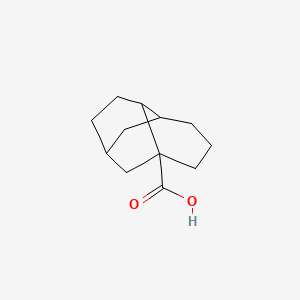
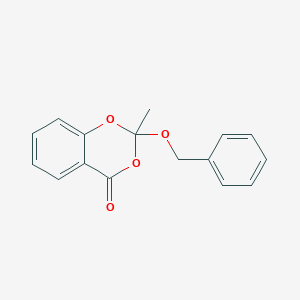
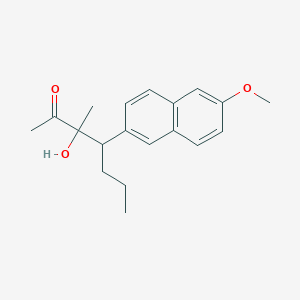
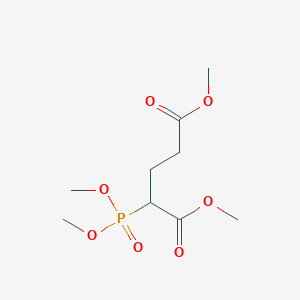
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
